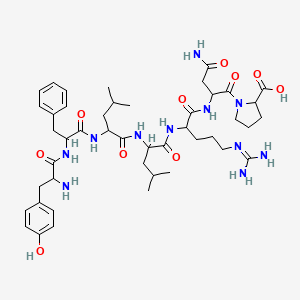![molecular formula C26H26I3N3O4 B12324228 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3,6-Bis(dimethylamino)xanthen-9-yliden]-3-(2-Iodacetyl)iminocyclohexa-1,4-dien-1-carbonsäure; Dihydroiodid ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Xanthen-Kern mit Dimethylamino-Substituenten, eine Iodacetylgruppe und eine Carbonsäure-Einheit auf, was sie zu einem vielseitigen Molekül für Forschungs- und Industriezwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-[3,6-Bis(dimethylamino)xanthen-9-yliden]-3-(2-Iodacetyl)iminocyclohexa-1,4-dien-1-carbonsäure; Dihydroiodid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Xanthen-Kerns. Die Dimethylaminogruppen werden durch nucleophile Substitutionsreaktionen eingeführt, gefolgt von der Addition der Iodacetylgruppe über eine elektrophile Substitutionsreaktion. Der letzte Schritt beinhaltet die Bildung der Carbonsäureeinheit durch Oxidationreaktionen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung fortschrittlicher Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie effiziente Reinigungstechniken wie Chromatographie und Umkristallisation.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carbonsäure zu einem Alkohol.
Substitution: Die Dimethylamino- und Iodacetylgruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitutionsreagenzien: Halogene (Cl2, Br2), Nucleophile (NH3, OH-)
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
6-[3,6-Bis(dimethylamino)xanthen-9-yliden]-3-(2-Iodacetyl)iminocyclohexa-1,4-dien-1-carbonsäure; Dihydroiodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Fluoreszenzfarbstoff zur Markierung und Detektion von Biomolekülen verwendet.
Biologie: In bildgebenden Verfahren eingesetzt, um zelluläre Prozesse und Strukturen zu untersuchen.
Medizin: Für seinen potenziellen Einsatz in der diagnostischen Bildgebung und gezielten Medikamentenverabreichung untersucht.
Industrie: Bei der Entwicklung von fortschrittlichen Materialien und Sensoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Proteinen oder Nukleinsäuren. Der Xanthen-Kern bietet Fluoreszenzeigenschaften, die es ermöglichen, ihn als Sonde in bildgebenden Verfahren zu verwenden. Die Dimethylamino- und Iodacetylgruppen verbessern seine Bindungsaffinität und Spezifität für Zielmoleküle, was seinen Einsatz in verschiedenen Anwendungen erleichtert.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The dimethylamino and iodoacetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection of biomolecules.
Biology: Employed in imaging techniques to study cellular processes and structures.
Medicine: Investigated for its potential use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or nucleic acids. The xanthene core provides fluorescence properties, allowing it to be used as a probe in imaging studies. The dimethylamino and iodoacetyl groups enhance its binding affinity and specificity for target molecules, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluorescein: Ein weiterer Xanthen-basierter Farbstoff mit ähnlichen Fluoreszenzeigenschaften.
Rhodamine: Eine verwandte Verbindung mit einem anderen Substitutionsschema am Xanthen-Kern.
Eosin: Ein bromiertes Derivat von Fluorescein mit unterschiedlichen spektralen Eigenschaften.
Einzigartigkeit
6-[3,6-Bis(dimethylamino)xanthen-9-yliden]-3-(2-Iodacetyl)iminocyclohexa-1,4-dien-1-carbonsäure; Dihydroiodid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine verbesserte Fluoreszenz, Bindungsaffinität und Vielseitigkeit in verschiedenen Anwendungen bieten.
Eigenschaften
Molekularformel |
C26H26I3N3O4 |
|---|---|
Molekulargewicht |
825.2 g/mol |
IUPAC-Name |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide |
InChI |
InChI=1S/C26H24IN3O4.2HI/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33;;/h5-13H,14H2,1-4H3,(H,32,33);2*1H |
InChI-Schlüssel |
KQRZQQSKNGFNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C.I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


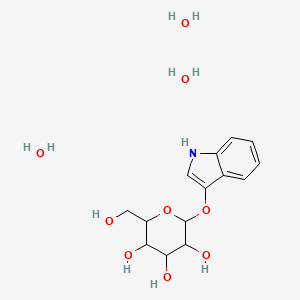

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
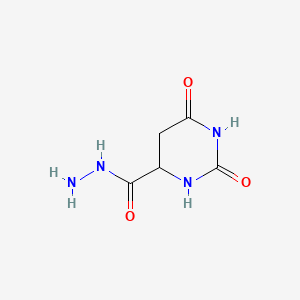
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
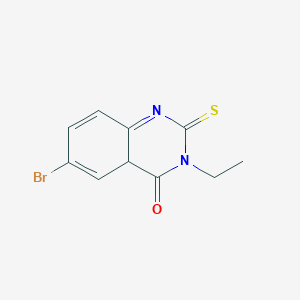

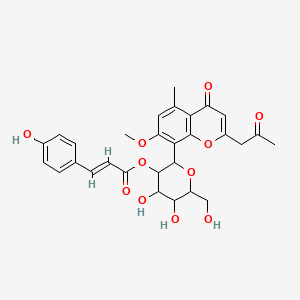

![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)

